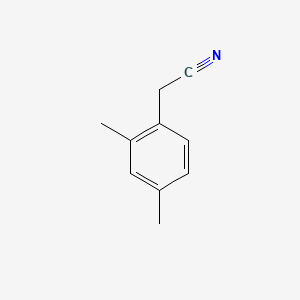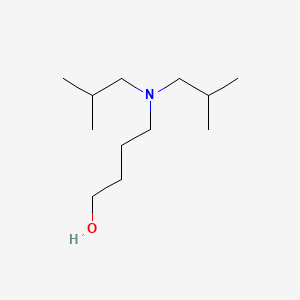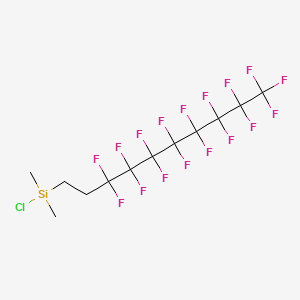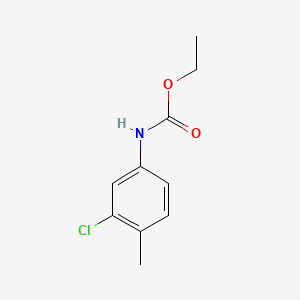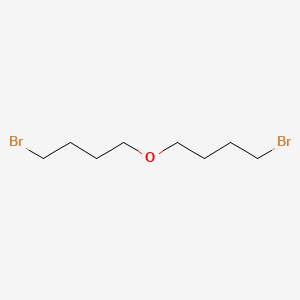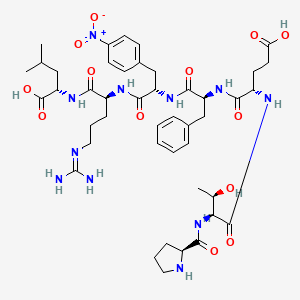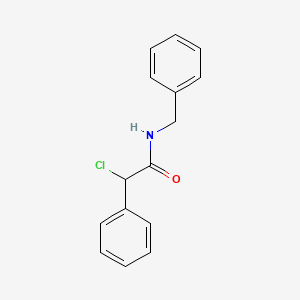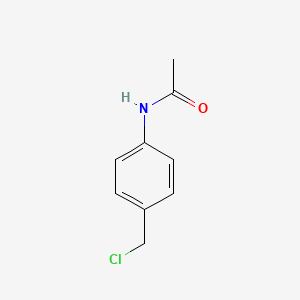
Glycyl-prolyl-arginine
Overview
Description
Glycyl-prolyl-arginine is a chemical compound with a designated molecular formula of C13H24N6O4 and a molecular weight of 328.373 g/mol . Its synonyms may include Glycylprolylarginine, Gly-pro-arg .
Synthesis Analysis
An improved and greener methodology of solution-phase synthesis has been described for the preparation of Glypromate® (glycyl-L-prolyl-L-glutamic acid, GPE), a potent neuropeptide for applications in neurodegenerative conditions such as Huntington’s, Parkinson’s, and Alzheimer’s diseases .Molecular Structure Analysis
The molecular structure of Glycyl-prolyl-arginine is closely related to the structure of proline. Proline is unique amongst the proteinogenic amino acids in its ability to induce structural and conformational modifications in proteins .Chemical Reactions Analysis
The acidity of the α-proton in peptides has an essential role in numerous biochemical reactions and underpins their stereochemical integrity, which is critical to their biological function . The kinetic acidity (protofugality) of the α-protons were determined through hydrogen deuterium exchange studies in aqueous solutions .Physical And Chemical Properties Analysis
The chemical Glycyl-prolyl-arginine has a designated molecular formula of C13H24N6O4 and a molecular weight of 328.373 g/mol . The acidities of the α-proton in prolyl residues were increased by 3–89 fold relative to other amino acid residues (prolyl > glycyl ≫ alanyl > tyrosyl) .Scientific Research Applications
Multigene Cloning and Co-expression
Glycyl-prolyl-arginine is used in the field of genetic engineering for multigene cloning and co-expression . It is part of the 2A peptides used in polycistronic vectors, which allow for the cloning of multiple genes in a single vector . This greatly facilitates both basic and translational studies that require co-expression of multiple factors or multi-units of complex proteins .
Cellular Reprogramming
The peptide sequence is also used in cellular reprogramming . By varying the gene position and 2A peptides, researchers can manipulate the expression of proteins encoded in bi-, tri-, or quad-cistronic constructs . This has implications for direct cardiac reprogramming, fluorescent cell labeling, and cell fate conversion .
Protease Assays
Glycyl-prolyl-arginine is used as a substrate in protease assays . It is a part of a bisamide derivative of rhodamine 110 (R110), which is a sensitive and selective substrate for assaying proteases in solution or inside living cells . Upon enzymatic cleavage, the nonfluorescent bisamide substrate is converted first to the fluorescent monoamide and then to R110, with a further increase in fluorescence .
Intracellular Protease Assays
The substrate can be used for intracellular protease assays with analysis by flow cytometry or fluorescence microscopy . This allows for the continuous measurement of enzyme activity in cell extracts and purified enzyme preparations .
Live Cell Imaging
Glycyl-prolyl-arginine is used in live cell imaging . The fluorescence intensity of the rhodamine 110 reaction product is constant from pH 3–9, making it ideal for live cell imaging .
6. Generation of Tools for Genome Editing The peptide sequence is used in the generation of efficient tools for genome editing . The co-expression of multiple genes at a desired ratio is highly attractive for a broad array of basic research and biomedical applications, including the generation of efficient tools for fate mapping and genome editing .
Mechanism of Action
Mode of Action
It’s known that peptides containing proline and glycine amino acids, like glycyl-prolyl-arginine, have a pronounced physiological activity . The specific interactions of Glycyl-prolyl-arginine with its targets and the resulting changes are areas of ongoing research.
Biochemical Pathways
Glycyl-prolyl-arginine may be involved in several biochemical pathways. Arginine, one of the amino acids in this peptide, is known to be metabolized into ornithine, proline, and nitric oxide . These metabolites play important roles in the cardiovascular system, immune system, and nervous system . .
Result of Action
It’s known that peptides containing a pro-gly-pro combination, like glycyl-prolyl-arginine, can reduce the secretion of histamine from mast cells and increase vascular permeability . These effects could have significant implications for inflammatory responses and other physiological processes.
Action Environment
The action, efficacy, and stability of Glycyl-prolyl-arginine can be influenced by various environmental factors. These may include the presence of other compounds, pH levels, temperature, and more . .
Safety and Hazards
Future Directions
The future directions of research on Glycyl-prolyl-arginine could involve the development of novel strategies involving dipeptide-based synthesizable molecules and drug development studies . There is also potential for life-changing improvements in diagnosis and targeted treatment related to aminoacyl-tRNA synthetases in human disease .
properties
IUPAC Name |
(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N6O4/c14-7-10(20)19-6-2-4-9(19)11(21)18-8(12(22)23)3-1-5-17-13(15)16/h8-9H,1-7,14H2,(H,18,21)(H,22,23)(H4,15,16,17)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPCXBJRLBHWME-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197085 | |
| Record name | Glycyl-prolyl-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycyl-prolyl-arginine | |
CAS RN |
47295-77-2 | |
| Record name | Glycyl-prolyl-arginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047295772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycyl-prolyl-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Glycyl-prolyl-arginine in the context of the provided research articles?
A1: While Glycyl-prolyl-arginine itself is not directly discussed in the provided research articles, a derivative of this tripeptide, tosyl-glycyl-prolyl-arginine-4-nitranilide acetate, plays a crucial role. This modified peptide acts as a substrate for thrombin, a key enzyme in the coagulation cascade []. Researchers utilized this substrate to investigate the impact of the fibrinogen γ’ chain carboxyl terminus on thrombin's enzymatic activity.
Q2: Why is understanding the interaction between thrombin and Glycyl-prolyl-arginine derivatives important in coagulation research?
A2: Investigating thrombin's interaction with substrates like tosyl-glycyl-prolyl-arginine-4-nitranilide acetate provides valuable insights into the enzyme's activity and its regulation []. By comparing the effects of potential inhibitors like the fibrinogen γ’ chain on thrombin's activity towards different substrates, researchers can elucidate specific mechanisms of action. This knowledge is crucial for understanding coagulation disorders and for developing targeted therapies that can modulate thrombin activity with greater precision.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





